molecular formula C21H21N5O2S B237297 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No. B237297
M. Wt: 407.5 g/mol
InChI Key: RBYYFNDXVIHLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug discovery. In

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer growth and progression. It has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide in lab experiments is its high potency and selectivity. It has been shown to have potent activity against cancer cells, while sparing normal cells. It is also relatively easy to synthesize, making it suitable for large-scale production. One limitation of using this compound in lab experiments is its potential toxicity. While it has been shown to be relatively safe in animal models, more studies are needed to fully understand its safety profile.

Future Directions

There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the identification of new drug targets and lead compounds using this compound as a tool. Finally, more studies are needed to fully understand the safety and efficacy of this compound in humans, and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves several steps. The first step is the synthesis of 3,5-dimethylphenol, which is then reacted with 4-bromo-3-methylbenzoic acid to form the intermediate compound. This intermediate is then reacted with 3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid to form the final product. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has shown potential in various areas of scientific research. One of the most promising applications is in cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast, lung, and colon cancers. It has also shown promise as a potential drug for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been studied for its potential as a drug discovery tool, as it can be used to identify new drug targets and lead compounds.

properties

Product Name

2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C21H21N5O2S/c1-13-8-14(2)10-18(9-13)28-12-19(27)22-11-16-4-6-17(7-5-16)20-25-26-15(3)23-24-21(26)29-20/h4-10H,11-12H2,1-3H3,(H,22,27)

InChI Key

RBYYFNDXVIHLMJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C)C

Origin of Product

United States

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